The synthesis of AKOS-022 involves several steps that focus on modifying piperazine and piperidine derivatives. The synthesis process typically includes:
Technical details indicate that AKOS-022 was synthesized through a method that allows for the incorporation of a trifluoromethyl group, enhancing its biological activity against VDAC1 .
The molecular structure of AKOS-022 features a complex arrangement that includes:
The three-dimensional conformation of AKOS-022 allows for effective interaction with VDAC1, which is critical for its function as an inhibitor. Data from structural studies suggest that the binding affinity of AKOS-022 to VDAC1 is characterized by a dissociation constant (Kd) of approximately 15.4 μM .
AKOS-022 undergoes several chemical reactions primarily focused on its interaction with VDAC1:
Technical studies demonstrate that AKOS-022's inhibitory effects are concentration-dependent, with an IC50 value ranging from 3.3 to 7.5 μM depending on the specific apoptotic trigger used .
The mechanism through which AKOS-022 exerts its effects involves several key processes:
AKOS-022 exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential pharmaceutical applications.
AKOS-022 has significant implications in scientific research and therapeutic development:
VDAC1, a β-barrel protein in the outer mitochondrial membrane (OMM), regulates metabolite transport and serves as a mitochondrial gatekeeper. Under apoptotic stimuli (e.g., oxidative stress, calcium overload), VDAC1 monomers undergo conformational changes to form oligomers (dimers, trimers, or higher-order complexes). This oligomerization creates large pores (2.5–3 nm diameter) in the OMM, enabling cytochrome c release into the cytosol—the committed step in intrinsic apoptosis [1] [7]. VDAC1 oligomerization is a convergence point for diverse apoptogens (e.g., selenite, staurosporine), making it a "molecular focal point" in cellular life-death decisions [1] [8].
Table 1: Key Compounds Targeting VDAC1 Oligomerization
Compound | Chemical Target | Kd (μM) | Primary Mechanism | Reference |
---|---|---|---|---|
AKOS-022 | VDAC1 | 15.4 | Oligomerization inhibition | [2] [10] |
VBIT-3 | VDAC1 | Not reported | Oligomerization inhibition | [1] |
VBIT-4 | VDAC1 | Not reported | Oligomerization inhibition | [1] |
DNDS | VDAC1 | Not reported | Channel conductance inhibition | [1] |
AKOS-022 binds VDAC1 with a Kd of 15.4 μM, as validated by bioluminescence resonance energy transfer (BRET2) assays and chemical cross-linking studies [1] [10]. Its pharmacophore features aromatic rings, hydrophobic regions, and hydrogen bond donors/acceptors, enabling high-affinity interactions with VDAC1’s N-terminal domain—a region critical for oligomer stabilization [1] [4]. Key binding dynamics include:
AKOS-022 blocks cytochrome c efflux by preventing VDAC1 pore formation, thereby suppressing caspase activation:
AKOS-022 mitigates apoptosis-associated mitochondrial dysfunction through multi-faceted mechanisms:
Table 2: Functional Outcomes of AKOS-022-Mediated VDAC1 Inhibition
Apoptotic Insult | Cell Model | [AKOS-022] | Key Protective Effects | Reference |
---|---|---|---|---|
Selenite | HEK-293 | 5–20 μM | ↓ Oligomerization (IC50=7.5 μM); ↓ Cytochrome c release | [1] [10] |
Cisplatin | SH-SY5Y | 30 μM | ↓ Caspase-3 activation; ↑ Cell viability | [5] [10] |
Glucotoxicity | INS-1 | Not reported | ↓ VDAC1 overexpression; ↑ Insulin secretion | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7